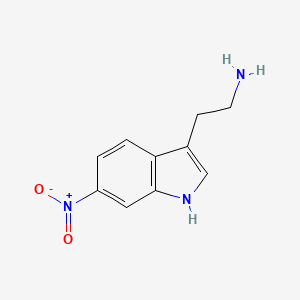
2-(6-Nitro-1h-indol-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Nitro-1h-indol-3-yl)ethan-1-amine is a compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and have significant biological activities. This particular compound features a nitro group at the 6-position of the indole ring and an ethylamine side chain at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Nitro-1h-indol-3-yl)ethan-1-amine typically involves the nitration of an indole precursor followed by the introduction of the ethylamine side chain. One common method is:
Nitration: The indole precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Alkylation: The nitrated indole is then subjected to alkylation with ethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the nitration step and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Nitro-1h-indol-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethylamine side chain can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides under basic conditions.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products
Reduction: 2-(6-Amino-1h-indol-3-yl)ethan-1-amine.
Substitution: Various substituted indole derivatives.
Condensation: Schiff bases and other condensation products.
Applications De Recherche Scientifique
2-(6-Nitro-1h-indol-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(6-Nitro-1h-indol-3-yl)ethan-1-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylamine side chain can also participate in binding interactions with proteins and enzymes, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptamine: An indole derivative with an ethylamine side chain but without the nitro group.
Serotonin: A neurotransmitter with a similar indole structure but with a hydroxyl group instead of a nitro group.
Indole-3-acetic acid: A plant hormone with an indole structure and a carboxylic acid group.
Uniqueness
2-(6-Nitro-1h-indol-3-yl)ethan-1-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other indole derivatives that lack this functional group.
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
2-(6-nitro-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C10H11N3O2/c11-4-3-7-6-12-10-5-8(13(14)15)1-2-9(7)10/h1-2,5-6,12H,3-4,11H2 |
Clé InChI |
MOWZUTXLDZXSPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















